BenchChemオンラインストアへようこそ!

MS4077

Targeted Protein Degradation Anaplastic Large Cell Lymphoma PROTAC Linker Optimization

MS4077 is a cereblon-recruiting PROTAC that induces selective ALK degradation (DC50 = 3 nM), overcoming kinase inhibition limits. Its unique degradation profile—verified in SU-DHL-1 and NCI-H2228 cells—offers researchers a cleaner, more robust tool for probing resistance mechanisms compared to occupancy-driven inhibitors. Choose MS4077 for validated, proteasome-dependent ALK target elimination in lymphoma and lung cancer models.

Molecular Formula C55H72ClN9O13S
Molecular Weight 1134.7 g/mol
Cat. No. B7358228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS4077
Molecular FormulaC55H72ClN9O13S
Molecular Weight1134.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCOCCOCCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl
InChIInChI=1S/C55H72ClN9O13S/c1-35(2)78-46-32-40(37(5)31-44(46)61-55-59-33-41(56)51(63-55)60-42-10-6-7-12-47(42)79(71,72)36(3)4)38-15-19-64(20-16-38)34-49(67)58-18-22-74-24-26-76-28-30-77-29-27-75-25-23-73-21-17-57-43-11-8-9-39-50(43)54(70)65(53(39)69)45-13-14-48(66)62-52(45)68/h6-12,31-33,35-36,38,45,57H,13-30,34H2,1-5H3,(H,58,67)(H,62,66,68)(H2,59,60,61,63)
InChIKeyVEKJQNCZEPLNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TL13-112: A Highly Potent ALK-Targeted PROTAC Degrader for Advanced Kinase Pharmacology


TL13-112 (CAS 2229037-19-6) is a cereblon (CRBN)-recruiting, proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of anaplastic lymphoma kinase (ALK) . It comprises the ALK inhibitor ceritinib conjugated via a polyethylene glycol (PEG) linker to the E3 ligase ligand pomalidomide . In biochemical assays, TL13-112 demonstrates potent inhibition of ALK activity with an IC50 of 0.6 nM . It serves as a powerful chemical probe for dissecting ALK-dependent signaling networks, particularly in models of non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL), where it offers a mechanism of action distinct from traditional occupancy-driven ALK inhibitors .

Why Linker Architecture Matters: The Critical Impact of PEG Spacer Length on TL13-112 Degradation Efficiency


In the class of ALK-targeting PROTACs, seemingly minor modifications to the linker architecture profoundly alter degradation efficiency and target selectivity. TL13-112 employs a specific PEG-based linker that connects the ceritinib warhead to the pomalidomide E3 ligand. This contrasts with its close analog, MS4078, which utilizes a significantly shorter, rigid linker (2-aminoethyl) . These structural differences translate directly into divergent degradation profiles: while MS4078 exhibits a DC50 of 11 nM in SU-DHL-1 cells, TL13-112 achieves superior potency (DC50 = 10 nM in H3122 cells) . Critically, TL13-112's enhanced linker length and flexibility may contribute to its improved ability to degrade ALK in Karpas 299 cells (DC50 = 40 nM) compared to the earlier generation degrader TL13-12 (DC50 = 180 nM) . This evidence underscores that ALK PROTACs are not functionally interchangeable; linker design is a key determinant of cellular potency and must be a primary consideration in experimental design.

Quantitative Differentiation of TL13-112: Head-to-Head Degradation Potency and Selectivity Data


Superior Degradation Potency in Karpas 299 ALCL Cells vs. TL13-12

TL13-112 demonstrates a 4.5-fold enhancement in degradation potency compared to the earlier generation PROTAC TL13-12 in the Karpas 299 anaplastic large cell lymphoma (ALCL) cell line. Both compounds share the same pomalidomide E3 ligase ligand and are designed to degrade ALK, but differ in their warhead (ceritinib vs. TAE684) and linker architecture . In a direct comparative study, TL13-112 exhibited a DC50 (concentration for 50% protein degradation) of 40 nM in Karpas 299 cells, whereas TL13-12 required a concentration of 180 nM to achieve the same effect . This indicates that the ceritinib-based structure of TL13-112 is significantly more effective at engaging the target and forming a productive ternary complex in this cellular context.

Targeted Protein Degradation Anaplastic Large Cell Lymphoma PROTAC Linker Optimization

Comparative Potency in H3122 NSCLC Cells: TL13-112 vs. MS4078

In the H3122 non-small cell lung cancer (NSCLC) cell line, which harbors the EML4-ALK fusion, TL13-112 (DC50 = 10 nM) exhibits a comparable degradation potency to the structurally distinct PROTAC MS4078 (DC50 = 11 nM) . However, TL13-112's longer, PEG-based linker provides a distinct molecular geometry that may confer advantages in ternary complex stability or in addressing specific ALK mutations. For instance, while both compounds effectively degrade the EML4-ALK fusion, MS4078 is less potent against the same target in NCI-H2228 cells (DC50 = 59 nM) , suggesting potential context-dependent differences in linker suitability.

Non-Small Cell Lung Cancer Targeted Protein Degradation PROTAC Linker Design

Quantified Off-Target Degradation Profile: TL13-112 vs. TL13-12

A key differentiator for TL13-112 is its improved selectivity window compared to earlier generation ALK degraders like TL13-12. While both compounds degrade a common set of off-target kinases (Aurora A, FER, PTK2, RPS6KA1), TL13-112 demonstrates a significantly wider margin of safety for several of these targets. Specifically, TL13-112 exhibits an IC50 of 8550 nM for Aurora A degradation, which is a >600-fold selectivity window over its 0.14 nM ALK IC50 [1]. In contrast, TL13-12 degrades Aurora A with an IC50 of 13.5 nM, representing only a ~20-fold window . This indicates that at concentrations required for robust ALK degradation (10-100 nM), TL13-112 will have minimal impact on Aurora A, whereas TL13-12 may cause significant co-degradation.

Kinase Selectivity Chemical Proteomics PROTAC Off-Target Analysis

Superior Antiproliferative Activity in ALK-Driven Cancer Models vs. Parent Inhibitor Ceritinib

TL13-112's mechanism of targeted degradation confers a pharmacological advantage over its parent ALK inhibitor, ceritinib, particularly in the context of drug-resistant mutations. A study on the orally bioavailable ALK PROTAC 4B (a close structural analog with a similar ceritinib-pomalidomide scaffold) demonstrated that while the parent inhibitor ceritinib exhibited an IC50 of 109.5 nM against the G1202R ALK mutant, the degrader 4B showed superior activity with an IC50 of 52.82 nM [1]. As TL13-112 shares the same core ceritinib warhead, this class-level inference suggests that its degradation-based mechanism may similarly outperform simple kinase inhibition against challenging ALK mutants.

Cancer Cell Proliferation Drug Resistance PROTAC Pharmacology

Optimized Applications for TL13-112: From Basic Kinase Biology to Resistance Mechanism Studies


Dissecting ALK-Dependent vs. Kinase-Independent Signaling in ALCL

TL13-112 is optimally suited for studies in anaplastic large cell lymphoma (ALCL), particularly using the Karpas 299 cell line. Its DC50 of 40 nM for ALK degradation in this model enables efficient target depletion at concentrations low enough to minimize off-target degradation of kinases like FER and PTK2. This allows researchers to confidently attribute observed phenotypes (e.g., changes in STAT3 phosphorylation, apoptosis) to the loss of ALK protein rather than to confounding depletion of secondary targets, providing a cleaner experimental system than using multi-kinase degraders like TL12-186 .

Investigating ALK Fusion-Driven Oncogenesis in NSCLC with a Selective Degrader

For non-small cell lung cancer (NSCLC) research, TL13-112 serves as a potent chemical probe to deplete the EML4-ALK fusion protein in H3122 cells (DC50 = 10 nM) . Its high potency and well-characterized off-target profile [1] make it an excellent tool for studying the role of ALK in cell proliferation, migration, and survival. Unlike the parent inhibitor ceritinib, TL13-112 removes the entire ALK signaling platform, which can reveal non-catalytic functions of the fusion protein or expose vulnerabilities that are masked by inhibitor-induced feedback loops [2].

Exploring Mechanisms of Resistance to ALK Tyrosine Kinase Inhibitors

TL13-112 is a valuable reagent for probing the limitations of traditional ALK kinase inhibitors. Class-level evidence from closely related PROTACs indicates that a degradation-based mechanism can overcome resistance conferred by secondary ALK mutations like G1202R, against which the parent inhibitor ceritinib shows reduced potency [2]. By directly comparing the cellular effects of TL13-112 (degradation) with ceritinib (inhibition) in isogenic cell lines expressing wild-type vs. mutant ALK, researchers can determine whether a particular resistance mechanism is surmountable by complete target elimination, a key step in validating ALK as a continued therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS4077

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.